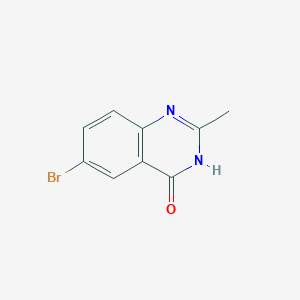

6-Bromo-2-methylquinazolin-4(3H)-one

Overview

Description

6-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system substituted with a bromine atom at the 6th position and a methyl group at the 2nd position. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-bromobenzonitrile with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-methylquinazolin-4(3H)-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and anti-inflammatory activities, making it useful in biological studies.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-2-methylquinazolin-4-ol

- 2-Methylquinazolin-4(3H)-one

- 6-Chloro-2-methylquinazolin-4(3H)-one

Comparison

Compared to similar compounds, 6-Bromo-2-methylquinazolin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, potentially leading to different therapeutic effects.

Biological Activity

6-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.07 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 2-position of the quinazolinone ring, which significantly influences its biological activity.

Antibacterial Properties

Research has shown that this compound exhibits notable antibacterial activity against various bacterial strains. A study utilizing the cup-plate agar diffusion method demonstrated its effectiveness against Bacillus subtilis , Staphylococcus aureus , and Pseudomonas aeruginosa . The compound's antibacterial efficacy was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, this compound has shown significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger . The introduction of specific substituents on the quinazolinone ring enhances its bioactivity, making it a candidate for developing antifungal treatments .

Antitumor Effects

The compound's antitumor potential has been explored through various studies. It has demonstrated cytotoxic effects on cancer cell lines, with research indicating that modifications in its structure can enhance its selectivity towards tumor cells while sparing normal cells. For instance, molecular docking studies revealed that derivatives of this compound interact favorably with targets involved in cancer proliferation .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, contributing to its antimicrobial properties.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at specific phases, preventing proliferation and promoting apoptosis.

- Molecular Interactions : Studies utilizing molecular docking have identified specific interactions between the compound and various biological targets, including receptors and enzymes implicated in disease processes .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Antimicrobial Evaluation : A study synthesized new derivatives of this compound and evaluated their antimicrobial activities against multiple strains. Compounds demonstrated significant inhibition rates compared to standard drugs .

- Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models in rats indicated that certain derivatives possess anti-inflammatory properties comparable to ibuprofen .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related quinazolinones:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6; methyl at 2 | Antibacterial, antifungal, antitumor |

| 2-Methylquinazolin-4(3H)-one | Lacks bromine substitution | Antibacterial, anticancer properties |

| 6-Iodo-2-methylquinazolin-4(3H)-one | Iodine instead of bromine | Potentially different biological effects |

| 3-Amino-2-methylquinazolin-4(3H)-one | Amino group at position 3 | Enhanced solubility and activity |

Properties

IUPAC Name |

6-bromo-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYWPPKPTICBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279840 | |

| Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-59-5 | |

| Record name | 5426-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methylquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-Bromo-2-methylquinazolin-4(3H)-one in the context of anthelmintic drug discovery?

A1: this compound serves as a crucial building block in synthesizing novel compounds with potential anthelmintic properties. [, ] Researchers are exploring its use in creating derivatives that incorporate β-lactam rings and Schiff bases, aiming to target tubulin in parasites like the Indian earthworm Pheritima posthuma. [] This focus stems from the need for new anthelmintic drugs due to growing resistance to existing treatments like albendazole and piperazine citrate. []

Q2: Can you describe the synthetic route for incorporating this compound into potentially active anthelmintic compounds?

A2: The synthesis begins with the reaction of 5-bromo anthranilic acid and acetic anhydride to produce 6-bromo-2-methyl-4H-benzo (1,3) oxazin-4-one. [] This compound is then treated with hydrazine hydrate in the presence of anhydrous pyridine to yield 3-amino-6-bromo-2-methylquinazolin-4(3H)-one. [] This key intermediate can undergo a Schiff base reaction with various aromatic aldehydes, followed by reflux with triethylamine and chloroacetyl chloride to introduce the β-lactam ring and generate diverse derivatives. []

Q3: How are the synthesized derivatives of this compound characterized and what analytical methods are employed?

A3: The synthesized compounds are characterized using various techniques, including:

- Elemental analysis: Determining the percentage composition of elements (C, H, N) to confirm the molecular formula. [, ]

- FTIR spectroscopy: Identifying functional groups present in the molecule based on their characteristic infrared absorption patterns. [, ]

- ¹H NMR spectroscopy: Analyzing the hydrogen atom environments to elucidate the compound's structure. [, ]

- Mass spectrometry: Determining the molecular weight and fragmentation pattern of the compound. []

- Thin-layer chromatography (TLC): Assessing the purity of the synthesized compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.